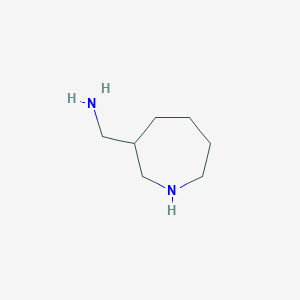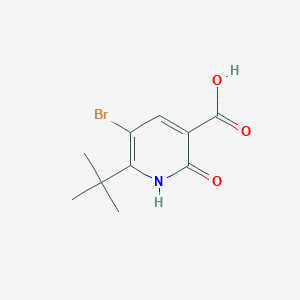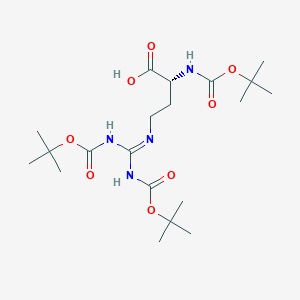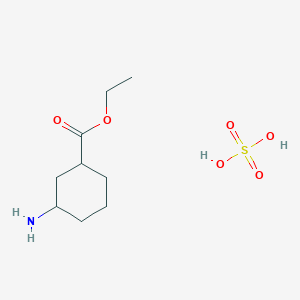![molecular formula C9H8BrN3 B13002042 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, with bromine and methyl groups as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with 1,3-dibromo-2-propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridopyrazine derivative .
Aplicaciones Científicas De Investigación
7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various signaling pathways, leading to therapeutic effects in diseases such as cancer .
Comparación Con Compuestos Similares
6,8-Dimethylpyrido[2,3-b]pyrazine: Lacks the bromine substituent.
7-Bromo-8-methylpyrido[2,3-b]pyrazine: Similar structure but with different methyl group positioning.
7-Bromo-6-methylpyrido[2,3-b]pyrazine: Another variant with a single methyl group.
Uniqueness: 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized therapeutic agents and materials .
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
7-bromo-6,8-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H8BrN3/c1-5-7(10)6(2)13-9-8(5)11-3-4-12-9/h3-4H,1-2H3 |
Clave InChI |
BGOHDTIDURKILU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=NC=CN=C12)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)



![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)



![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
